N-(m-PEG9)-N'-(PEG5-acid)-Cy5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

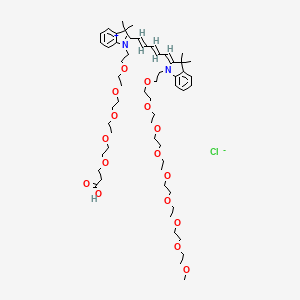

C57H89ClN2O16 |

|---|---|

分子量 |

1093.8 g/mol |

IUPAC 名称 |

3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |

InChI 键 |

UGQMQMLGHBYOHY-UHFFFAOYSA-N |

手性 SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

规范 SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a specialized bifunctional molecule increasingly utilized in biomedical research and drug development. This technical guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols. The molecule incorporates a near-infrared cyanine 5 (Cy5) fluorophore, offering excellent photostability and brightness for sensitive detection. It is flanked by two distinct polyethylene glycol (PEG) chains: a methoxy-terminated PEG9 chain and a carboxylic acid-terminated PEG5 chain. This PEGylated structure enhances aqueous solubility, reduces non-specific binding, and provides a reactive handle for bioconjugation.[1][2][3] A primary application of this molecule is as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4]

Core Properties and Specifications

The inherent properties of this compound make it a versatile tool for researchers. Its key characteristics are summarized below, providing a consolidated reference for experimental design.

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C57H89ClN2O16 | [4][5] |

| Molecular Weight | 1093.77 g/mol | [1][4] |

| CAS Number | 2107273-26-5 | [1][4] |

| Appearance | Blue Solid | [2][6] |

| Excitation Maximum (λex) | 649 nm | [2][7] |

| Emission Maximum (λem) | 667 nm | [2][7] |

| Extinction Coefficient (ε) | 170,000 cm⁻¹M⁻¹ | [2][8] |

| Solubility | Water, DMSO, DMF, DCM | [2][8] |

| Purity | ≥97% | [9] |

| Storage Conditions | -20°C, dry, sealed, protected from light | [1][2] |

Molecular Structure and Functional Components

The structure of this compound is designed for specific functions in bioconjugation and fluorescence-based assays.

Caption: Functional components of this compound.

The molecule consists of three key parts:

-

m-PEG9 Moiety: A nine-unit polyethylene glycol chain terminated with a methoxy group. This hydrophilic chain enhances the molecule's solubility in aqueous buffers and helps to minimize non-specific interactions with proteins and cell membranes.

-

Cy5 Core: A near-infrared fluorescent dye. Cy5 is known for its high molar extinction coefficient, good quantum yield, and emission in a spectral range where cellular autofluorescence is minimal, making it ideal for high-sensitivity imaging applications.[7]

-

PEG5-acid Moiety: A five-unit polyethylene glycol chain ending in a carboxylic acid group. This terminal acid provides a reactive site for conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond.[2]

Key Applications and Methodologies

The unique trifunctional nature of this molecule lends itself to several advanced applications in drug discovery and molecular biology.

PROTAC Synthesis and Mechanism of Action

A primary application of this compound is as a fluorescent linker in the construction of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The inclusion of a Cy5-PEG linker allows for the visualization and tracking of the PROTAC, facilitating studies on its cellular uptake, distribution, and engagement with its targets.

Caption: General mechanism of action for a PROTAC.

Bioconjugation to Biomolecules

The terminal carboxylic acid on the PEG5 chain is the key reactive group for conjugation. It can be coupled to primary amines on proteins, antibodies, or other biomolecules to form a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, often using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical bioconjugation experiment.

General Workflow for Protein Labeling

This workflow outlines the key steps for conjugating the molecule to a protein of interest.

Caption: Experimental workflow for protein conjugation.

Detailed Protocol for Antibody Labeling

This protocol provides a starting point for labeling an antibody. The ratios may need to be optimized depending on the specific antibody and desired degree of labeling.

Materials:

-

This compound

-

Antibody of interest (e.g., in Phosphate-Buffered Saline, PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

-

Prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS in anhydrous DMSO or reaction buffer.

-

-

Activation of the Dye:

-

In a microcentrifuge tube, mix a 10-fold molar excess of EDC and a 20-fold molar excess of NHS with the desired amount of the Cy5-PEG-acid dye in reaction buffer.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

-

-

Antibody Preparation:

-

Dissolve the antibody in PBS or a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be amine-free (e.g., avoid Tris buffers at this stage).

-

Adjust the pH of the antibody solution to approximately 8.0-8.5 using a suitable buffer like sodium bicarbonate to facilitate the reaction with primary amines.

-

-

Conjugation Reaction:

-

Add the activated dye solution to the antibody solution. A common starting point is a 5- to 20-fold molar excess of the dye relative to the antibody.

-

Gently mix the solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench the reaction by reacting with any remaining active NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove the unconjugated dye and reaction byproducts by passing the solution through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 649 nm (for the Cy5 dye).

-

Confirm the integrity of the labeled antibody using SDS-PAGE. The labeled antibody should show a higher molecular weight and be fluorescent when imaged with an appropriate system.

-

Conclusion

This compound is a powerful and versatile reagent for modern biological research and therapeutic development. Its combination of a bright, near-infrared fluorophore with hydrophilic, reactive PEG linkers enables a wide range of applications, from the creation of traceable PROTACs to the sensitive labeling of antibodies and other proteins for advanced imaging and flow cytometry. The detailed protocols and data provided in this guide serve as a robust resource for scientists aiming to leverage the unique advantages of this compound in their research endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 8. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]

- 9. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]

In-Depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(m-PEG9)-N'-(PEG5-acid)-Cy5, designed for researchers, scientists, and professionals in drug development. This document details the molecule's core properties, including its molecular weight, and provides insights into its potential applications, supported by illustrative diagrams.

Core Molecular Specifications

This compound is a specialized chemical compound that integrates a near-infrared cyanine dye (Cy5) with two distinct polyethylene glycol (PEG) chains. This structure imparts both fluorescent properties for detection and tracking, and improved solubility and biocompatibility due to the hydrophilic PEG linkers. The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules such as proteins, peptides, or antibodies.

The key quantitative data for this molecule and its constituent parts are summarized in the table below.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₅₇H₈₉ClN₂O₁₆ | ~1093.8[1][2] |

| m-PEG9-acid | C₂₀H₄₀O₁₁ | 456.5[3][4] |

| m-PEG5-acid | C₁₂H₂₄O₇ | 280.3[5] |

| Cy5 (Sulfo-Cyanine5) | C₃₃H₄₀N₂O₈S | 656.81[6][7] |

Molecular Structure and Functional Components

The unique architecture of this compound is central to its utility in bio-conjugation and fluorescence-based assays. The molecule is comprised of three key functional units: a Cy5 fluorophore, a methoxy-terminated PEG9 chain, and a carboxylic acid-terminated PEG5 chain.

Caption: Functional components of this compound.

Applications in Research and Development

This compound is a versatile tool in biomedical research, particularly in the fields of proteomics and drug delivery. Its application as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs) is of significant interest[1]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG chains in this linker can enhance the solubility and pharmacokinetic properties of the resulting PROTAC.

Furthermore, the presence of the Cy5 dye allows for the tracking and quantification of labeled molecules in various experimental setups, including fluorescence microscopy, flow cytometry, and in vivo imaging. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.

Experimental Workflow: Protein Labeling

The following diagram outlines a typical experimental workflow for the conjugation of this compound to a target protein.

Caption: General workflow for protein labeling.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the conceptual signaling pathway for a PROTAC utilizing a linker such as this compound to induce the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]

- 3. m-PEG9-acid, 2576495-35-5 | BroadPharm [broadpharm.com]

- 4. m-PEG9-acid | C20H40O11 | CID 58473367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m-PEG5-acid, 81836-43-3 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CY5 | TargetMol [targetmol.com]

An In-depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5: Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG9)-N'-(PEG5-acid)-Cy5, focusing on its core spectroscopic properties, experimental protocols for its use, and its role as a PEG-based linker in Proteolysis Targeting Chimeras (PROTACs). The incorporation of polyethylene glycol (PEG) chains enhances the solubility and biocompatibility of the Cy5 dye, making it a valuable tool for bioconjugation and cellular imaging.

Core Spectroscopic Properties

This compound is a cyanine-based fluorescent dye that exhibits fluorescence in the far-red region of the electromagnetic spectrum. This characteristic is advantageous for biological imaging applications as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.[1] The key spectral properties of this molecule are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 649 nm | [2] |

| Emission Maximum (λem) | 667 nm | [2] |

| Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.27 | [3] |

Note: The extinction coefficient and quantum yield are for the parent Cy5 dye and serve as a close approximation for its PEGylated derivative.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following sections provide detailed methodologies for determining the fluorescence spectra of this compound and for a common application: protein labeling.

Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.

-

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

-

The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).

Protein Labeling via Amine Coupling

The terminal carboxylic acid on the PEG5 chain of this compound can be activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., lysine residues) on proteins.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF

Procedure:

-

NHS Ester Activation (in situ):

-

Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF. A molar excess of NHS and EDC over the dye is recommended.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

-

-

Protein Labeling:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[7]

-

Slowly add the activated NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized for the desired degree of labeling.[1]

-

Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C, protected from light.[1][8]

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column. The first colored fraction will contain the dye-protein conjugate.[1]

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the dye and the protein.

-

Signaling Pathways and Experimental Workflows

While a specific signaling pathway involving this compound is not defined, its utility as a PROTAC linker is a key application. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.

Below are diagrams illustrating the general mechanism of action of a PROTAC and a typical experimental workflow for using a fluorescently labeled molecule in cellular imaging.

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Caption: A typical experimental workflow for cellular imaging using a fluorescent probe.

References

- 1. setabiomedicals.com [setabiomedicals.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 5. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]

- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 7. lumiprobe.com [lumiprobe.com]

- 8. glenresearch.com [glenresearch.com]

In-Depth Technical Guide: Solubility Properties of N-(m-PEG9)-N'-(PEG5-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and related properties of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a near-infrared (NIR) fluorescent linker. This bifunctional molecule, featuring a Cy5 dye, a terminal carboxylic acid, and a hydrophilic polyethylene glycol (PEG) spacer, is integral to various bioconjugation applications, including antibody labeling, protein conjugation, and the development of targeted drug delivery systems.[1][2]

Core Properties and Structure

This compound is specifically engineered to combine the spectral characteristics of the Cy5 fluorophore with the beneficial properties of PEGylation. The PEG spacer, consisting of a total of fourteen ethylene glycol units, significantly enhances the molecule's hydrophilicity.[3] This increased water solubility is a critical feature for PEGylated Cy5 dyes, as the unmodified Cy5 core has limited solubility in aqueous buffers.[4][5] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amine groups on biomolecules, such as proteins and peptides, through the formation of a stable amide bond.[3]

Solubility Profile

The inclusion of the hydrophilic PEG spacer dramatically improves the solubility of the Cy5 dye in aqueous media.[3] While precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature, manufacturer specifications and the properties of similar PEGylated dyes indicate its solubility in a range of common laboratory solvents.

Table 1: Qualitative Solubility Data

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrophilic PEG chain imparts good water solubility, which is crucial for biological applications. The solubility in aqueous buffers may be pH-dependent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing concentrated stock solutions of fluorescent probes and linkers. |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for dissolving the compound and preparing stock solutions. |

| Dichloromethane (DCM) | Soluble | A chlorinated organic solvent in which the compound is also soluble, useful for certain organic synthesis and purification steps. |

Note: This information is based on publicly available product data sheets for this compound and similar PEGylated Cy5 compounds.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in an aqueous buffer, adapted from standard methodologies.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining a constant temperature

-

Spectrophotometer or plate reader capable of measuring absorbance at ~649 nm

-

Calibrated analytical balance

-

Micro-pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh out an excess amount of this compound (e.g., 2 mg) into a microcentrifuge tube. The amount should be more than what is expected to dissolve.

-

Add a defined volume of PBS (e.g., 1 mL) to the tube.

-

Cap the tube tightly.

-

-

Equilibration:

-

Vortex the tube vigorously for 1-2 minutes to disperse the compound.

-

Place the tube in a thermomixer or incubator set to a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, centrifuge the tube at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect the supernatant without disturbing the pellet.

-

For further clarity, the supernatant can be filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Prepare a series of dilutions of the clear supernatant in fresh PBS.

-

Measure the absorbance of the dilutions at the maximum absorbance wavelength of Cy5 (~649 nm).

-

-

Concentration Calculation:

-

Using the Beer-Lambert law (A = εcl), calculate the concentration of the dissolved compound. The molar extinction coefficient (ε) for this compound is approximately 170,000 M⁻¹cm⁻¹.

-

The highest concentration in the linear range of the absorbance measurements represents the equilibrium solubility.

-

Caption: Workflow for determining the aqueous solubility of the compound.

Protocol 2: Bioconjugation to an Amine-Containing Molecule

This protocol describes the general steps for conjugating this compound to a protein via its primary amine groups (e.g., lysine residues).

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody in PBS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

DMSO or DMF

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and NHS in Activation Buffer just before use.

-

-

Activate Carboxylic Acid:

-

In a microcentrifuge tube, add the required amount of the Cy5-PEG-acid stock solution.

-

Add an excess of EDC and NHS (typically 2-5 fold molar excess over the Cy5-PEG-acid).

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.

-

-

Conjugation Reaction:

-

Add the amine-containing molecule (e.g., protein) dissolved in Reaction Buffer to the activated Cy5-PEG-NHS ester. The pH of the reaction should be between 7.2 and 8.0 for efficient coupling to primary amines.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quench Reaction:

-

Add Quenching Buffer (e.g., hydroxylamine or Tris) to the reaction mixture to quench any unreacted NHS ester. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove the excess, unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

The purified, labeled protein can be collected and its concentration and degree of labeling determined spectrophotometrically.

-

Caption: General workflow for bioconjugation using the subject compound.

References

- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 5. Potential of Cyanine Derived Dyes in Photodynamic Therapy [mdpi.com]

An In-depth Technical Guide on the Role of PEG Linkers in Cy5 Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide explores the critical role of Poly(ethylene glycol) (PEG) linkers when conjugated with Cyanine5 (Cy5) dyes. The incorporation of PEG chains, a process known as PEGylation, significantly enhances the physicochemical and photophysical properties of Cy5, making it a more robust tool for a wide range of applications, from cellular imaging to in vivo diagnostics.

Core Principles of PEGylation in Cy5 Dyes

Cy5 is a popular far-red fluorescent dye, but its inherent hydrophobicity can lead to challenges such as aggregation, non-specific binding, and poor solubility in aqueous buffers.[1][2] PEGylation addresses these issues by attaching flexible, hydrophilic PEG chains to the dye molecule.[]

Key benefits of incorporating PEG linkers with Cy5 dyes include:

-

Increased Hydrophilicity and Solubility: PEG linkers dramatically improve the solubility of Cy5 in aqueous solutions, which is crucial for most biological applications.[4][5] This enhanced solubility prevents the need for organic solvents like DMF during labeling reactions, allowing for more straightforward and biocompatible conjugation protocols.[4]

-

Reduced Aggregation and Self-Quenching: The hydrophobic nature of cyanine dyes often causes them to aggregate in aqueous environments, leading to fluorescence self-quenching.[6] The hydrophilic PEG chain creates a hydrated "cloud" around the dye, providing a steric shield that prevents aggregation and maintains a higher fluorescence quantum yield.[][6][7]

-

Minimized Non-Specific Binding: In applications like immunoassays and in vivo imaging, non-specific binding of the fluorescent probe to proteins and cell surfaces can create high background noise.[8][9] PEGylation provides a neutral, hydrophilic shield that reduces these unwanted hydrophobic and electrostatic interactions, thereby improving the signal-to-noise ratio.[][6][9]

-

Improved Pharmacokinetics (PK): For in vivo applications, PEGylation increases the hydrodynamic volume of the Cy5 conjugate.[10][11] This increased size reduces renal clearance and shields the conjugate from proteolytic cleavage and immune recognition, leading to a longer circulation half-life and enhanced bioavailability.[][12][13]

-

Steric Spacer: The PEG chain acts as a flexible spacer, physically separating the Cy5 dye from the conjugated biomolecule (e.g., an antibody). This separation minimizes potential steric hindrance that could interfere with the binding affinity of the biomolecule to its target.[5][11][14]

The logical relationship between PEGylation and the resulting enhanced properties of the Cy5 dye is illustrated below.

Caption: The role of PEG linkers in enhancing Cy5 dye properties.

Quantitative Impact of PEGylation on Dye Performance

The length and structure of the PEG linker can be tailored to optimize the performance of the Cy5 conjugate for a specific application.[7] Longer PEG chains generally provide greater steric hindrance and hydrophilicity.[10][11]

| Property | Unmodified Cy5 Conjugate | PEGylated Cy5 Conjugate | Rationale |

| Aqueous Solubility | Low, often requires organic co-solvents.[15] | High, soluble in aqueous buffers.[1][4] | The hydrophilic ethylene oxide backbone of PEG interacts favorably with water molecules.[] |

| Aggregation | Prone to aggregation and self-quenching.[6] | Significantly reduced.[1] | The PEG chain acts as a steric shield, preventing close proximity of dye molecules.[] |

| Quantum Yield | Lower due to quenching effects.[7] | Generally increased.[6][7] | PEG-fluorochrome shielding blocks interactions that lead to quenching.[7] |

| Non-Specific Binding | High, leading to background signal.[8][16] | Low, resulting in improved signal-to-noise.[6][9] | The neutral, hydrophilic PEG layer minimizes hydrophobic and electrostatic interactions.[] |

| In Vivo Half-Life | Short, rapid clearance.[12] | Extended circulation time.[10][13] | Increased hydrodynamic size reduces renal filtration and recognition by the mononuclear phagocyte system.[10] |

| Steric Hindrance | Potential for interference with binding. | Minimized by flexible spacer.[5][14] | The PEG linker provides distance and flexibility between the dye and the biomolecule.[14] |

Note: The exact quantitative improvement depends on the specific biomolecule, the length of the PEG linker (e.g., PEG4, PEG8, 5 kDa, 10 kDa), and the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of PEGylated Cy5 conjugates. Below are generalized protocols for key experiments.

This protocol describes the conjugation of a Cy5-PEG linker activated with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine residues) of an antibody.

Materials:

-

Antibody to be labeled (in amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

Cy5-PEG-NHS Ester (dissolved in anhydrous DMSO immediately before use)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography, SEC)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

-

Molar Ratio Calculation: Determine the desired molar ratio of dye to antibody (typically between 5:1 to 20:1).

-

Reaction Setup: Add the calculated volume of the Cy5-PEG-NHS ester solution dropwise to the antibody solution while gently stirring.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

-

Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

The workflow for this common bioconjugation process is outlined in the diagram below.

Caption: Experimental workflow for antibody conjugation with Cy5-PEG-NHS.

Application in Cellular Imaging: Tracking Receptor Internalization

A key application for PEGylated Cy5-labeled antibodies is in live-cell imaging to track signaling pathways, such as receptor-mediated endocytosis. The enhanced properties of the PEGylated dye are critical for obtaining clear images with low background.

Signaling Pathway Example: EGFR Internalization

-

A Cy5-PEG-labeled anti-EGFR antibody binds to the Epidermal Growth Factor Receptor (EGFR) on the cell surface.

-

Upon binding, the receptor-antibody complex is internalized via clathrin-mediated endocytosis.

-

The complex is trafficked through the endosomal pathway, moving from early endosomes to late endosomes and finally to lysosomes for degradation.

-

The bright and stable fluorescence of the PEGylated Cy5 allows for visualization of this entire trafficking process over time using fluorescence microscopy.

The diagram below illustrates this signaling and trafficking pathway.

References

- 1. BroadPharm was granted a US patent for PEGylated Cyanines | BroadPharm [broadpharm.com]

- 2. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Fluorescent dye with PEG linker [schem.jp]

- 6. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20060121023A1 - Method to decrease nonspecific staining by Cy5 - Google Patents [patents.google.com]

- 9. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 as a PROTAC Linker: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to co-opt the cell's intrinsic ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2]

This technical guide focuses on N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a specialized, polyethylene glycol (PEG)-based PROTAC linker.[3][4] This linker is distinguished by its incorporation of a Cy5 fluorescent dye, a feature that enables direct visualization and quantification in a variety of assays. The PEG component, with a total of 14 ethylene glycol units, is designed to enhance the physicochemical properties of the resulting PROTAC, such as solubility and membrane permeability.[5][6] The terminal carboxylic acid provides a reactive handle for conjugation to a ligand for either the POI or the E3 ligase.[7]

This guide will provide an in-depth overview of the core attributes of this linker, present representative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to aid researchers in the strategic design and evaluation of fluorescently-labeled PROTACs.

Core Attributes of this compound

The unique structure of this linker imparts several advantageous characteristics for PROTAC development:

-

Enhanced Physicochemical Properties: The hydrophilic nature of the PEG chains can improve the aqueous solubility of often-hydrophobic PROTAC molecules, which is a common challenge in their development. This can also positively influence cell permeability.[5]

-

Fluorescent Tracing: The covalently attached Cy5 dye allows for the use of fluorescence-based assays to monitor the PROTAC's behavior.[7] Cy5 is a far-red fluorescent dye, which minimizes interference from cellular autofluorescence.

-

Flexible Linker Length: The 14-unit PEG chain provides a flexible and extended linker, which can be crucial for enabling the optimal orientation and interaction between the target protein and the E3 ligase within the ternary complex.[2]

-

Reactive Handle for Synthesis: The terminal carboxylic acid allows for straightforward amide bond formation with an amine-containing binding moiety (either for the target protein or the E3 ligase), typically using standard peptide coupling reagents.[7]

Data Presentation

While specific data for a PROTAC utilizing the this compound linker is not publicly available, the following tables represent typical quantitative data that would be generated during the characterization of a fluorescently-labeled PROTAC.

Table 1: Physicochemical and Spectroscopic Properties of a Representative Cy5-PEG-PROTAC

| Parameter | Value |

| Molecular Weight (Da) | ~2000-2500 (dependent on conjugated ligands) |

| Excitation Maximum (nm) | ~649 |

| Emission Maximum (nm) | ~667 |

| Aqueous Solubility | Enhanced compared to non-PEGylated counterparts |

| LogP | Variable, optimized for cell permeability |

Table 2: Representative In Vitro Assay Data for a Cy5-PEG-PROTAC Targeting BRD4

| Assay | Parameter | Value |

| Ternary Complex Formation (TR-FRET) | TC50 (nM) | 50 |

| Maximum FRET Ratio | 3.5 | |

| Target Protein Degradation (Western Blot) | DC50 (nM) | 25 |

| Dmax (%) | >90% at 100 nM | |

| Cellular Viability (MTS Assay) | IC50 (µM) | >10 |

Experimental Protocols

The following are detailed methodologies for key experiments in the development and characterization of a PROTAC synthesized with this compound.

Protocol 1: Synthesis of a Fluorescent PROTAC

This protocol describes a two-step synthesis where the linker is first conjugated to an E3 ligase ligand and then to the target protein binder.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

-

Amine-functionalized POI ligand (e.g., a JQ1 derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

HPLC for purification

Procedure:

-

Step 1: Conjugation to E3 Ligase Ligand a. Dissolve this compound (1.2 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture. d. Stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS. e. Upon completion, purify the product (E3 Ligand-Linker-Cy5) by reverse-phase HPLC.

-

Step 2: Conjugation to POI Ligand a. The product from Step 1 will have a terminal functional group (e.g., a hydroxyl group on the m-PEG9 end, which can be activated). b. Activate the terminal group of the E3 Ligand-Linker-Cy5 conjugate. For a hydroxyl group, this can be done by converting it to a tosylate or mesylate. c. Dissolve the activated E3 Ligand-Linker-Cy5 and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF. d. Add DIPEA (3.0 eq) and stir at 60°C overnight. e. Purify the final fluorescent PROTAC by reverse-phase HPLC.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase complex.

Materials:

-

Fluorescent PROTAC

-

His-tagged POI

-

GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Anti-His-Terbium (Tb) conjugate (FRET donor)

-

Anti-GST-d2 conjugate (FRET acceptor)

-

Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)

-

384-well low-volume plates

Procedure:

-

Prepare a serial dilution of the fluorescent PROTAC in assay buffer.

-

Add a fixed concentration of His-tagged POI and GST-tagged E3 ligase to each well.

-

Add the Anti-His-Tb and Anti-GST-d2 reagents.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor and donor wavelengths.

-

Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the TC50.

Protocol 3: Cellular Target Degradation Assay (Western Blot)

This assay measures the reduction of the target protein levels in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

Fluorescent PROTAC

-

Cell lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a serial dilution of the fluorescent PROTAC for a desired time (e.g., 24 hours).

-

Lyse the cells and determine the total protein concentration.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the relative target protein levels.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound as a PROTAC linker.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the synthesis of a fluorescent PROTAC.

Caption: Experimental workflow for evaluating a fluorescent PROTAC.

Conclusion

This compound represents a highly valuable tool for the development of PROTACs. Its integrated fluorescent dye facilitates a deeper understanding of the PROTAC's mechanism of action, particularly in the crucial step of ternary complex formation. The PEG linker component addresses common challenges in PROTAC design related to solubility and pharmacokinetics. While the "trial and error" approach to linker design is still prevalent, the use of functionally-equipped linkers such as this one, combined with the detailed experimental protocols outlined in this guide, can empower researchers to more rationally design and efficiently optimize the next generation of targeted protein degraders.

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 7. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to PEGylated Cyanine Dyes for Bio-labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylated cyanine dyes, a class of fluorescent probes essential for modern biological research and drug development. We will delve into their core properties, synthesis, and application in various bio-labeling techniques. This document offers detailed experimental protocols and quantitative data to assist researchers in effectively utilizing these powerful tools.

Introduction to PEGylated Cyanine Dyes

Cyanine dyes are a class of synthetic fluorophores known for their high molar extinction coefficients, excellent brightness, and tunable fluorescence spectra, spanning the visible to near-infrared (NIR) range. The core structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain dictates the dye's absorption and emission wavelengths.

While cyanine dyes are powerful fluorescent labels, their inherent hydrophobicity can lead to aggregation in aqueous environments, resulting in fluorescence quenching and reduced biocompatibility. To overcome these limitations, Polyethylene Glycol (PEG) chains are conjugated to the cyanine dye core, a process known as PEGylation.

Advantages of PEGylation:

-

Improved Aqueous Solubility: The hydrophilic nature of the PEG chain significantly enhances the water solubility of the cyanine dye, preventing aggregation and ensuring consistent fluorescence in biological buffers.[1]

-

Reduced Non-Specific Binding: PEGylation creates a hydrophilic shield around the dye, minimizing non-specific interactions with proteins and cell membranes, thereby improving the signal-to-noise ratio in imaging experiments.

-

Enhanced Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity and cytotoxicity of the conjugated dye, making it suitable for in vivo applications.

-

Improved Pharmacokinetics: In in vivo studies, PEGylation can increase the circulation half-life of the dye-conjugate by reducing renal clearance and uptake by the reticuloendothelial system.[2]

Quantitative Data: Photophysical Properties

The selection of a suitable fluorescent dye is critical for the success of any bio-labeling experiment. The following tables summarize key photophysical properties of commonly used cyanine dyes. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.

Table 1: Photophysical Properties of Common Cyanine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | 0.04 - 0.24[3][4][5] |

| Cy5 | ~646 | ~662 | ~250,000 | 0.20 - 0.3[3][4][5] |

| Cy7 | ~745 | ~780 | ~250,000 | - |

Note: The quantum yield of cyanine dyes can be highly variable and is known to be sensitive to the local environment and cis-trans isomerization.[4][6] For instance, the quantum yield of Cy3 and Cy5 can be significantly enhanced in more viscous solutions or when the dye's mobility is restricted upon binding to a biomolecule.[3]

Table 2: Photostability of Cyanine Dyes

| Dye | Photostability | Enhancement Strategies |

| Cy3 | Moderate | Encapsulation in cyclodextrins can increase photostability.[7] |

| Cy5 | Low to Moderate | Conjugation with triplet state quenchers like cyclooctatetraene (COT) can dramatically enhance photostability.[8] |

| Cy7 | Low | Nanoparticle formulation can improve photostability.[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of functionalized PEGylated cyanine dyes and their conjugation to biomolecules for various bio-labeling applications.

Synthesis of a PEGylated Cyanine Dye with an NHS Ester Functional Group

This protocol outlines a general strategy for the synthesis of a Cy5-PEG-NHS ester, a common reagent for labeling primary amines on proteins and other biomolecules.

Materials:

-

1,3,3-trimethyl-2-methyleneindoline

-

Malondialdehyde bis(dimethyl acetal)

-

Aniline

-

Amino-PEG-Carboxylic acid (e.g., MW 2000 Da)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetic acid

-

Sodium acetate

-

Ethanol

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine

Procedure:

-

Synthesis of the Anilino Anilinium Salt:

-

Condense malondialdehyde bis(dimethyl acetal) with aniline in the presence of an acid catalyst to form the anilino anilinium salt, which serves as the three-carbon spacer for the polymethine chain.[10]

-

-

Synthesis of the Activated Indolium Salt:

-

React the anilino anilinium salt with 1,3,3-trimethyl-2-methyleneindoline in refluxing acetic acid to yield the anilinobutadienyl salt.[10]

-

-

Synthesis of the Carboxy-functionalized Cyanine Dye:

-

Synthesize a second indolium salt bearing a carboxylic acid group.

-

React the activated indolium salt from step 2 with the carboxy-functionalized indolium salt in ethanol with sodium acetate to form the Cy5 dye with a carboxylic acid handle.[10]

-

-

PEGylation of the Cyanine Dye:

-

Dissolve the carboxy-functionalized Cy5 dye and a molar excess of Amino-PEG-Carboxylic acid in anhydrous DMF.

-

Add DCC and NHS to the solution to activate the carboxylic acid on the dye and facilitate amide bond formation with the amino group of the PEG linker.

-

Stir the reaction at room temperature overnight.

-

-

Activation of the Terminal Carboxylic Acid of the PEG Chain:

-

Purify the Cy5-PEG-COOH conjugate via column chromatography (silica gel, DCM/MeOH gradient).

-

Dissolve the purified Cy5-PEG-COOH in anhydrous DMF.

-

Add DCC and NHS to the solution and stir at room temperature for several hours to form the Cy5-PEG-NHS ester.

-

-

Purification and Storage:

-

Purify the final product by precipitation in cold diethyl ether and subsequent washing.

-

Dry the Cy5-PEG-NHS ester under vacuum and store at -20°C under desiccated conditions.

-

Caption: General workflow for the synthesis of a PEGylated cyanine dye with an NHS ester functional group.

Protocol for Labeling Antibodies with PEGylated Cyanine NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a PEGylated cyanine NHS ester.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

-

PEGylated Cyanine NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Prepare the Antibody Solution:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The optimal pH for the labeling reaction is between 7.0 and 8.5.

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the PEGylated Cyanine NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.[11]

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the dissolved dye to the antibody solution. The optimal dye-to-protein ratio may need to be determined empirically.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction:

-

Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Labeled Antibody:

-

Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis against PBS.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the cyanine dye.

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

-

Storage:

-

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

-

Workflow for Immunofluorescence Microscopy using PEGylated Cyanine Labeled Antibodies

This workflow outlines the key steps for performing immunofluorescence staining of cells using a PEGylated cyanine-labeled secondary antibody.

Caption: A typical workflow for indirect immunofluorescence staining using PEGylated cyanine-labeled secondary antibodies.

Protocol for Labeling Oligonucleotides with PEGylated Cyanine Maleimide

This protocol describes the labeling of a thiol-modified oligonucleotide with a PEGylated cyanine maleimide.

Materials:

-

Thiol-modified oligonucleotide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5)

-

PEGylated Cyanine Maleimide

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column or HPLC for purification

Procedure:

-

Reduce the Thiol Group:

-

Dissolve the thiol-modified oligonucleotide in a degassed buffer.

-

Add a 10-20 fold molar excess of TCEP to reduce any disulfide bonds and ensure a free thiol group is available for conjugation.

-

Incubate for 30-60 minutes at room temperature.

-

-

Prepare the Dye Stock Solution:

-

Dissolve the PEGylated Cyanine maleimide in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the dissolved dye to the reduced oligonucleotide solution.

-

Mix and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purify the Labeled Oligonucleotide:

-

Separate the labeled oligonucleotide from unreacted dye using a size-exclusion column or reverse-phase HPLC.

-

-

Quantification and Storage:

-

Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.

-

Store the labeled oligonucleotide at -20°C.

-

Workflow for In Vivo Imaging of Cancer Cell Metastasis using PEGylated Cy7 Dyes

This workflow illustrates the use of PEGylated Cy7-labeled probes for non-invasive imaging of tumor metastasis in a preclinical animal model.[12][13]

Caption: Workflow for tracking tumor metastasis in vivo using a PEGylated Cy7-labeled probe.

Conclusion

PEGylated cyanine dyes are indispensable tools in modern life sciences research, offering a versatile platform for fluorescently labeling a wide array of biomolecules. Their enhanced solubility, biocompatibility, and reduced non-specific binding make them superior to their non-PEGylated counterparts for a multitude of applications, from high-resolution cellular imaging to sensitive in vivo tracking of disease progression. By understanding their fundamental properties and employing optimized labeling and imaging protocols, researchers can fully harness the power of these advanced fluorescent probes to drive new discoveries in biology and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. championsoncology.com [championsoncology.com]

An In-depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe N-(m-PEG9)-N'-(PEG5-acid)-Cy5, detailing its mechanism of action, physicochemical properties, and its applications in biological research, particularly in fluorescence imaging and the development of targeted protein degraders.

Core Concepts: Structure and Function

This compound is a heterobifunctional molecule designed for the fluorescent labeling of biomolecules.[1][2] Its structure consists of three key components, each contributing to its overall function:

-

Cyanine 5 (Cy5) Fluorophore : A near-infrared (NIR) dye that provides strong fluorescence, making it ideal for various imaging applications with reduced background autofluorescence from biological samples.[2]

-

Polyethylene Glycol (PEG) Linkers : The molecule incorporates two PEG chains of different lengths (PEG9 and PEG5). These hydrophilic spacers enhance the molecule's solubility in aqueous buffers, prevent aggregation, and minimize non-specific binding to surfaces and other proteins.[2][3]

-

Terminal Carboxylic Acid : This functional group is the primary site for conjugation. It can be activated to react with primary amine groups (e.g., the side chains of lysine residues in proteins) to form stable amide bonds.[3][4]

The combination of a bright, near-infrared fluorophore with biocompatible, solubility-enhancing linkers and a reactive handle for covalent attachment makes this molecule a versatile tool for tracking and visualizing biological processes with high sensitivity.[2]

Physicochemical and Spectroscopic Properties

The utility of this compound in quantitative assays is defined by its specific chemical and photophysical characteristics. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Properties | ||

| CAS Number | 2107273-26-5 | [3][5] |

| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ | [3][5] |

| Molecular Weight | 1093.8 g/mol | [3] |

| Purity | Typically ≥97% | [1][3] |

| Solubility | Water, DMSO, DMF, DCM | [3] |

| Storage Conditions | -20°C, dry, sealed, protected from light | [3] |

| Spectroscopic Properties | ||

| Excitation Maximum (λex) | ~649 nm | [3] |

| Emission Maximum (λem) | ~667 nm | [3] |

| Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [3] |

| Visual Appearance | Blue to dark blue solid |

Mechanism of Action: Covalent Labeling

The primary mechanism of action for this compound is its ability to form a stable covalent bond with a target molecule. This process, known as bioconjugation, typically targets primary amines.

The carboxylic acid group is not inherently reactive towards amines. It must first be activated to form an intermediate that is susceptible to nucleophilic attack by an amine. This is commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).

The workflow for this activation and conjugation is as follows:

-

Activation : EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Stabilization : In the presence of NHS, this unstable intermediate is converted into a more stable NHS ester.

-

Conjugation : The NHS ester readily reacts with a primary amine on the target biomolecule (e.g., a protein or peptide) to form a stable amide bond, releasing NHS as a byproduct.

This targeted covalent labeling allows for the precise attachment of the Cy5 fluorophore to a molecule of interest, enabling its subsequent detection and tracking.

Key Applications and Experimental Protocols

This compound is a versatile tool with applications in several areas of research. Below are detailed protocols for two of its primary uses: fluorescent labeling of proteins and as a component in the synthesis of fluorescent PROTACs.

Application 1: Fluorescent Ligand for Receptor Studies

This molecule can be conjugated to a known ligand (e.g., a peptide or small molecule) to study its interaction with a cell surface receptor, such as a G-protein coupled receptor (GPCR). The resulting fluorescent ligand allows for real-time monitoring of binding events.

This protocol outlines a general procedure for a competitive binding assay in whole cells to determine the binding affinity of an unlabeled compound against a fluorescently labeled ligand.

-

Cell Culture : Plate cells expressing the GPCR of interest in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Preparation of Fluorescent Ligand : Prepare a stock solution of the Cy5-labeled ligand in an appropriate solvent (e.g., DMSO). Dilute the stock to a working concentration (typically at or near the Kd of the fluorescent ligand) in an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Preparation of Competitor Compound : Prepare a serial dilution of the unlabeled competitor compound in the assay buffer.

-

Assay Procedure :

-

Wash the cells twice with assay buffer.

-

Add the serially diluted unlabeled competitor compound to the wells.

-

Immediately add the fluorescent ligand to all wells (except for negative controls).

-

Incubate the plate at room temperature or 37°C for a predetermined time to reach binding equilibrium, protected from light.

-

-

Signal Detection :

-

Gently wash the cells three times with cold assay buffer to remove unbound fluorescent ligand.

-

Add fresh assay buffer to each well.

-

Measure the fluorescence intensity using a plate reader with appropriate filters for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).

-

-

Data Analysis :

-

Subtract the background fluorescence from wells without the fluorescent ligand.

-

Plot the fluorescence intensity against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

References

Methodological & Application

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 protein labeling protocol

An N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a near-infrared (NIR) fluorescent Cy5 dye functionalized with two polyethylene glycol (PEG) chains and a terminal carboxylic acid. This structure is designed to enhance the hydrophilicity and biocompatibility of the Cy5 dye, making it an excellent tool for labeling and tracking proteins and other biomolecules in aqueous environments.[1][2] The hydrophilic PEG spacer increases solubility and can reduce non-specific binding of the labeled protein.[3]

The terminal carboxylic acid allows for covalent conjugation to primary amines (e.g., on the side chain of lysine residues or the N-terminus of a protein) after activation with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This forms a stable amide bond, permanently attaching the fluorescent dye to the protein of interest.

Spectroscopic and Chemical Properties

Quantitative data for the Cy5 fluorophore are crucial for accurate experimental design and analysis.

| Property | Value |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.2 |

| Molecular Weight | 1093.77 g/mol [3] |

| Formula | C₅₇H₈₉ClN₂O₁₆[3] |

| Reactive Group | Carboxylic Acid (-COOH) |

| Target Group | Primary Amines (-NH₂) |

Note: Spectroscopic values are typical for Cy5 dyes and may vary slightly depending on the solvent and conjugation state.

This protocol details the covalent labeling of a target protein with this compound via amine coupling.

Required Materials

-

This compound Dye

-

Protein of interest (in an amine-free buffer like PBS or MES)

-

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[4][5]

-

Purification Column: Gel filtration column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.[6][7]

-

Spectrophotometer

Labeling Workflow Diagram

Caption: Protein labeling workflow from preparation to characterization.

Step-by-Step Procedure

Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[4] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[7]

-

Ensure the protein solution is free of any stabilizers like BSA or gelatin.[8]

-

The optimal pH for the subsequent NHS ester reaction is 8.3-8.5.[5] You can exchange the buffer or adjust the pH with 1 M sodium bicarbonate solution.[9]

-

-

Dye and Activator Solutions:

-

Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[4]

-

Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or reaction buffer. These solutions should be used immediately.

-

Activation of Carboxylic Acid

The carboxylic acid on the dye must first be activated to an amine-reactive Sulfo-NHS ester.

-

In a microcentrifuge tube, mix the this compound dye solution with EDC and Sulfo-NHS solutions. A molar ratio of 1:2:2 (Dye:EDC:Sulfo-NHS) is a good starting point.

-

Incubate the activation mixture for 15 minutes at room temperature.

Chemical Reaction Pathway

Caption: Two-step conjugation of the dye to a protein's primary amine.

Conjugation Reaction

-

Add the freshly activated dye solution to the protein solution.

-

The molar ratio of dye to protein is a critical parameter that must be optimized for each protein. A starting point of a 5:1 to 20:1 molar excess of dye to protein is recommended.[8][10]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[11] Gentle mixing or rotation can improve labeling efficiency.[8]

Purification of the Conjugate

-

It is essential to remove unreacted dye and byproducts.[6][12]

-

Load the reaction mixture onto a pre-equilibrated gel filtration column (e.g., Sephadex G-25).

-

Elute with an appropriate buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unbound dye molecules.

-

Collect fractions and monitor the separation by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5). Pool the fractions containing the labeled protein.

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule.[12] The optimal DOL for most antibodies is between 2 and 10.[6][10]

-

Procedure:

-

Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~649 nm (Aₘₐₓ).

-

Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)

-

ε_dye = Molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹)

-

-

Correct the absorbance at 280 nm for the contribution of the dye: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

-

CF₂₈₀ is the correction factor (A₂₈₀ / Aₘₐₓ) for the free dye. For Cy5, this is typically ~0.05.

-

-

Calculate the concentration of the protein: Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

ε_protein = Molar extinction coefficient of your specific protein at 280 nm.

-

-

Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

-

Storage and Stability

-

Store the final protein-dye conjugate at 4°C, protected from light.[8]

-

For long-term storage, add a carrier protein (e.g., 0.1% BSA if compatible with downstream applications) and 2 mM sodium azide.[8] Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low DOL | - Inactive dye (hydrolyzed).- Suboptimal reaction pH.- Presence of amine-containing buffers.- Insufficient molar excess of dye. | - Prepare fresh dye and activator solutions.- Ensure reaction buffer pH is 8.3-8.5.[5]- Use amine-free buffers (PBS, MES, HEPES).- Increase the molar ratio of dye to protein. |

| High DOL / Protein Precipitation | - Over-labeling of the protein.- Protein concentration is too high. | - Reduce the molar ratio of dye to protein.- Decrease the reaction time or temperature.- Ensure protein concentration is within the 1-10 mg/mL range.[4] |

| High Background Signal | - Incomplete removal of free dye. | - Use a longer gel filtration column or repeat the purification step.- Consider dialysis as an alternative purification method, though it is slower.[7] |

| No Labeling | - Protein lacks accessible primary amines.- Hydrolyzed activation reagents (EDC/NHS). | - Check the protein sequence for lysine residues.- Use freshly prepared EDC and Sulfo-NHS solutions. |

References

- 1. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. hahnlab.com [hahnlab.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Note: EDC-NHS Chemistry for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Conjugation

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the covalent conjugation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely applicable for labeling proteins, antibodies, peptides, and other biomolecules with the near-infrared fluorescent dye Cy5, facilitated by a hydrophilic polyethylene glycol (PEG) linker.

Introduction

Carbodiimide-mediated coupling is a robust and widely used method for forming a stable amide bond between a carboxylic acid and a primary amine.[1] The zero-length crosslinker EDC activates carboxyl groups to form an unstable O-acylisourea intermediate.[2] This intermediate can react directly with a primary amine, but it is prone to hydrolysis in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, significantly improving coupling efficiency.[1]

This compound is a fluorescent labeling reagent featuring a terminal carboxylic acid.[3] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media and can reduce non-specific binding.[4] The Cy5 dye is a bright, far-red fluorescent probe with an excitation maximum around 649 nm and an emission maximum around 667 nm, making it ideal for applications where low autofluorescence from biological specimens is critical.[3][5] This protocol details the two-step conjugation procedure, purification, and characterization of the final conjugate.

Materials and Reagents

Reagent Properties

A summary of the key reagents and their relevant properties is provided in the table below.

| Reagent | Molecular Weight ( g/mol ) | Key Functional Group | Excitation (nm) | Emission (nm) | Solubility |

| This compound | ~1093.8[3][6] | Carboxylic Acid (-COOH) | ~649[3] | ~667[3] | Water, DMSO, DMF[3] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | 191.70[1] | Carbodiimide | N/A | N/A | Water |

| NHS (N-hydroxysuccinimide) | 115.09 | Succinimide Ester | N/A | N/A | DMF, DMSO |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | 217.14 | Succinimide Ester | N/A | N/A | Water |

| Amine-Containing Molecule (e.g., Protein, Antibody) | Variable | Primary Amine (-NH₂) | N/A | N/A | Buffer-dependent |

Recommended Buffers and Solutions

| Buffer / Solution | Composition | pH | Purpose |

| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Activation of the carboxylic acid group.[2] |

| Coupling Buffer | 1X Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Conjugation reaction with primary amines.[7] |

| Quenching Solution | 1 M Tris-HCl or 1 M Hydroxylamine HCl | 8.0 | To stop the reaction by quenching unreacted NHS-esters.[2][8] |

| Storage Buffer | 1X PBS with appropriate preservative (e.g., sodium azide) | 7.4 | Storage of the final conjugate. |

Experimental Protocols

This protocol follows a two-step procedure, which is generally preferred to minimize self-polymerization of biomolecules that contain both carboxyl and amine groups.[7]

Visual Workflow

Reagent Preparation

-

Allow all reagents, especially EDC and NHS, to equilibrate to room temperature before opening to prevent moisture condensation, as EDC is highly hygroscopic.[9]

-

Prepare Activation Buffer (0.1 M MES, pH 5-6) and Coupling Buffer (1X PBS, pH 7.2-7.5).

-

Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or high-quality anhydrous DMSO. EDC solutions are prone to hydrolysis and should be used without delay.[7]

-

Dissolve the this compound in DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

-

Dissolve or dilute the amine-containing molecule in the Coupling Buffer.

Step 1: Activation of this compound

-

Add the desired amount of this compound to a reaction tube containing your amine-free protein or molecule in Activation Buffer.

-

Add EDC and NHS to the solution. A common starting molar excess is 5-10 fold of EDC and 10-20 fold of NHS over the PEG-Cy5-acid.

-

Example Calculation: For 1 µmol of PEG-Cy5-acid, add 5 µmol of EDC and 10 µmol of NHS.

-

-